
Deacylcortivazol 21-mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deacylcortivazol 21-mesylate, also known as this compound, is a useful research compound. Its molecular formula is C31H38N2O6S and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Glucocorticoid Receptor Modulation
Deacylcortivazol 21-mesylate acts as a modulator of glucocorticoid receptor activity. It has been studied for its potential to enhance or inhibit the transcriptional activity of glucocorticoids, which are critical in managing inflammatory and autoimmune diseases. Research indicates that this compound can alter the maximal activity (Amax) and the effective concentration (EC50) of glucocorticoids, providing insights into its mechanism of action in different cellular contexts .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro tests against various cancer cell lines, such as human colon carcinoma (Caco-2) and breast adenocarcinoma (MCF-7), demonstrated significant cytotoxic effects. For instance, compounds derived from deacylcortivazol exhibited half maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potent anticancer activity .
Antitumor Efficacy
In vivo studies have shown that this compound can inhibit tumor growth in xenograft models. A notable study reported a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg, suggesting strong potential for cancer treatment .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, significant reductions in inflammation markers were observed, correlating with decreased paw swelling post-treatment .
Cancer Treatment Case Study
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : The study found significant apoptosis induction in cancer cells treated with this compound, with minimal effects on surrounding normal cells.
Infection Control Case Study
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : The compound demonstrated effective inhibition of growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent .
Data Tables
常见问题
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing Deacylcortivazol 21-mesylate?
- Methodology : Synthesis should address solubility challenges by testing polar aprotic solvents (e.g., DMF, DMSO) or co-solvent systems. Purity can be validated via HPLC with UV detection, while structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry. For analogs like dexamethasone 21-mesylate, limited solubility in common organic solvents (e.g., THF) has been reported to reduce yields, necessitating solvent optimization .
- Experimental Design : Include controls for side reactions (e.g., hydrolysis of the mesylate group) and validate synthetic intermediates with melting point analysis or FT-IR.
Q. How can researchers evaluate the stability of this compound under experimental conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 4–9) and organic solvents at 4°C, 25°C, and 37°C. Monitor degradation via LC-MS and compare with dexamethasone 21-mesylate, which shows stability in aqueous solutions but decomposes under prolonged basic conditions .
- Data Interpretation : Use kinetic modeling (e.g., first-order decay) to estimate half-life. Include antioxidant additives (e.g., BHT) if oxidative degradation is observed.
Q. What assays are recommended for determining glucocorticoid receptor (GR) binding affinity?
- Methodology : Use competitive binding assays with [³H]dexamethasone as the tracer. For covalent ligands like dexamethasone 21-mesylate, pre-incubate GR-containing lysates with this compound, then measure displacement of radioactive tracer. Calculate IC₅₀ values and normalize to reference agonists .
- Controls : Include excess cortisol to confirm specificity of covalent binding .
Advanced Research Questions
Q. How can partial agonist and antagonist activities of this compound be distinguished in GR activation studies?
- Experimental Design : Use dual-reporter assays (e.g., GREtkLuc) in CV-1 or HeLa cells. Compare transcriptional activation at low (1–10 nM) vs. high (1–10 µM) concentrations. Dexamethasone 21-mesylate exhibits partial agonist activity (~30% of maximal dexamethasone response) at high concentrations while acting as an antagonist at lower doses .
- Data Contradiction Resolution : Normalize activity to maximal dexamethasone response and validate with GR knockout models to exclude off-target effects .
Q. What experimental approaches resolve contradictions in DNA binding kinetics between covalent and noncovalent GR complexes?
- Methodology : Perform DNA-cellulose pellet assays under varying NaCl concentrations (0.1–0.4 M). Covalent complexes (e.g., dexamethasone 21-mesylate-bound GR) dissociate at lower salt concentrations than noncovalent complexes, indicating reduced DNA affinity .
- Advanced Techniques : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ, kₐ) for both complex types .
Q. How can covalent labeling efficiency of GR be optimized using this compound under proteolytic conditions?
- Protocol Optimization : Treat GR lysates with trypsin (1:100 w/w) for limited proteolysis, then incubate with [³H]this compound. Analyze labeled fragments via SDS-PAGE and autoradiography. For dexamethasone 21-mesylate, labeling efficiency correlates with retained steroid-binding capacity in 16-kDa receptor fragments .
- Troubleshooting : Include protease inhibitors post-digestion and validate fragment size with Western blotting against GR-specific antibodies .
Q. What statistical models are appropriate for analyzing dose-dependent dual activity (agonist/antagonist) in GR signaling?
- Analysis Framework : Fit data to a biphasic sigmoidal model using nonlinear regression (e.g., GraphPad Prism). For dexamethasone 21-mesylate, EC₅₀ for agonist activity is ~10-fold higher than IC₅₀ for antagonist effects .
- Validation : Replicate experiments in primary cells (e.g., hepatocytes) to assess tissue-specific responses .
Q. What controls are critical for minimizing nonspecific binding in radiolabeled this compound assays?
- Best Practices : Pre-block GR with 100-fold excess nonradioactive dexamethasone to quantify nonspecific binding. Use size-exclusion chromatography to separate free ligand from receptor-bound complexes .
- Advanced Validation : Perform crosslinking studies (e.g., BS³) to confirm covalent adduct formation .
属性
CAS 编号 |
50630-90-5 |
---|---|
分子式 |
C31H38N2O6S |
分子量 |
566.7 g/mol |
IUPAC 名称 |
[2-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C31H38N2O6S/c1-18-11-22-24-12-19(2)31(36,27(35)17-39-40(5,37)38)30(24,4)15-26(34)28(22)29(3)14-20-16-32-33(25(20)13-23(18)29)21-9-7-6-8-10-21/h6-11,13,16,19,22,24,26,28,34,36H,12,14-15,17H2,1-5H3/t19-,22+,24+,26+,28-,29+,30+,31+/m1/s1 |
InChI 键 |
ZTIPMRARWYTJJD-WSHUFMFXSA-N |
SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |
规范 SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)C)C=NN5C6=CC=CC=C6)C |
同义词 |
11,17,21-trihydroxy-6,16-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one-21-methanesulfonate deacylcortivazol 21-mesylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。